7-Hydroxy-3-[4-[3,4,5-trihydroxy-6-(hydroxymethyl)oxan-2-yl]oxyphenyl]chromen-4-one
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Overview
Description
Daidzein-4’-glucoside, also known as daidzin, is a naturally occurring isoflavone glycoside found in various leguminous plants such as soybeans (Glycine max) and kudzu (Pueraria lobata). It is a phytoestrogen, meaning it can mimic the effects of estrogen in the body. Daidzein-4’-glucoside has garnered significant attention due to its potential health benefits, including antioxidant, anti-inflammatory, and anticancer properties .
Preparation Methods
Synthetic Routes and Reaction Conditions
Daidzein-4’-glucoside can be synthesized through enzymatic glycosylation of daidzein. One common method involves the use of β-glucosidase to catalyze the attachment of a glucose molecule to daidzein. This reaction typically occurs in a buffered aqueous solution at a controlled temperature and pH .
Industrial Production Methods
Industrial production of daidzein-4’-glucoside often involves the extraction and purification from natural sources such as soybeans. The process includes solvent extraction, followed by chromatographic separation techniques to isolate and purify the compound . Enzymatic hydrolysis of daidzin in deep eutectic solvents has also been explored as an efficient and environmentally friendly method for large-scale production .
Chemical Reactions Analysis
Types of Reactions
Daidzein-4’-glucoside undergoes various chemical reactions, including:
Oxidation: It can be oxidized to form quinones.
Reduction: Reduction reactions can convert it to its aglycone form, daidzein.
Hydrolysis: Enzymatic hydrolysis can break the glycosidic bond, releasing daidzein and glucose.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide and molecular oxygen.
Reduction: Reducing agents such as sodium borohydride can be used.
Hydrolysis: β-glucosidase is commonly used for enzymatic hydrolysis.
Major Products Formed
Oxidation: Quinones and other oxidized derivatives.
Reduction: Daidzein.
Hydrolysis: Daidzein and glucose.
Scientific Research Applications
Daidzein-4’-glucoside has a wide range of scientific research applications:
Chemistry: Used as a model compound to study glycosylation reactions and the stability of glycosidic bonds.
Biology: Investigated for its role in plant defense mechanisms and its effects on microbial growth.
Mechanism of Action
Daidzein-4’-glucoside exerts its effects primarily through its conversion to daidzein, which can then interact with estrogen receptors in the body. This interaction can modulate the expression of estrogen-responsive genes, leading to various biological effects. Additionally, daidzein-4’-glucoside and its metabolites can inhibit enzymes such as tyrosinase and aldehyde dehydrogenase, contributing to its antioxidant and anti-inflammatory properties .
Comparison with Similar Compounds
Similar Compounds
Genistin: The 7-O-glucoside of genistein, another isoflavone glycoside found in soybeans.
Puerarin: A major isoflavone glycoside found in kudzu root.
Hesperidin: A flavonoid glycoside found in citrus fruits
Uniqueness
Daidzein-4’-glucoside is unique due to its specific glycosylation pattern, which influences its solubility, stability, and bioavailability. Its ability to be converted into daidzein, a compound with well-documented health benefits, further enhances its significance in scientific research and potential therapeutic applications .
Properties
IUPAC Name |
7-hydroxy-3-[4-[3,4,5-trihydroxy-6-(hydroxymethyl)oxan-2-yl]oxyphenyl]chromen-4-one |
Source
|
---|---|---|
Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C21H20O9/c22-8-16-18(25)19(26)20(27)21(30-16)29-12-4-1-10(2-5-12)14-9-28-15-7-11(23)3-6-13(15)17(14)24/h1-7,9,16,18-23,25-27H,8H2 |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
FIENOOOOPYEDMI-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC(=CC=C1C2=COC3=C(C2=O)C=CC(=C3)O)OC4C(C(C(C(O4)CO)O)O)O |
Source
|
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C21H20O9 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
416.4 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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